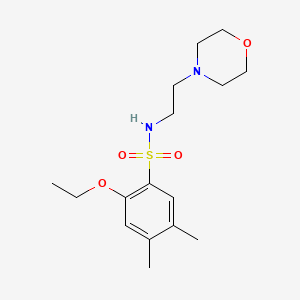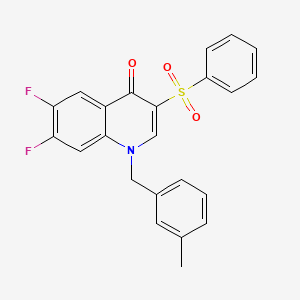![molecular formula C16H18N6O B2730591 6-[2-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyridine-3-carbonitrile CAS No. 2415620-94-7](/img/structure/B2730591.png)
6-[2-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[2-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C16H18N6O and its molecular weight is 310.361. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Optical and Electronic Properties
Research into pyridine derivatives has demonstrated significant interest in their structural, optical, and electronic characteristics. Studies on similar compounds, such as pyrazolo pyridine derivatives, have highlighted their monoclinic polycrystalline nature, with optical functions derived from transmittance and reflectance spectra analysis. These compounds exhibit indirect allowed optical energy gaps, suggesting their utility in electronic and optoelectronic devices. Thin films of these derivatives have been explored for fabricating heterojunctions, revealing specific diode ideality factors and barrier heights, which are crucial for device performance. The conduction mechanisms of these devices have been attributed to space charge limited current, with potential applications as photosensors due to their response to light (Zedan, El-Taweel, & El-Menyawy, 2020).
Corrosion Inhibition
Another application area for pyridine derivatives is in corrosion inhibition. Aryl pyrazolo pyridine derivatives have been systematically studied for their effectiveness against copper corrosion in acidic environments. These studies utilize electrochemical methods and quantum chemical calculations to evaluate the inhibition efficiency, finding a strong correlation between computed energy gap data and experimental outcomes. Such derivatives are considered cathodic type inhibitors, with significant potential for protecting metals in corrosive conditions (Sudheer & Quraishi, 2015).
Synthesis and Characterization
The synthesis and characterization of pyridine derivatives have been a focal point of research, aiming to understand their structural and molecular properties. Innovative synthesis techniques have led to the discovery of unexpected heterocyclic systems, enriching the chemical diversity and potential applications of these compounds in various fields. Such research efforts are crucial for advancing the development of novel materials with tailored properties for specific applications (Dotsenko et al., 2018).
Antimicrobial and Antioxidant Activities
Pyridine derivatives have also been investigated for their biological activities, including antimicrobial and antioxidant properties. These studies are essential for identifying potential therapeutic agents and understanding the relationship between chemical structure and biological activity. Research has demonstrated that some pyridine derivatives exhibit significant activity against various bacterial and fungal strains, offering insights into their potential as antimicrobial agents. Additionally, their antioxidant properties have been explored, contributing to the search for novel compounds with health benefits (Bassyouni et al., 2012).
特性
IUPAC Name |
6-[2-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O/c1-11-19-20-16(23-11)10-21-6-13-8-22(9-14(13)7-21)15-3-2-12(4-17)5-18-15/h2-3,5,13-14H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQCAKSWBXXWED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN2CC3CN(CC3C2)C4=NC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

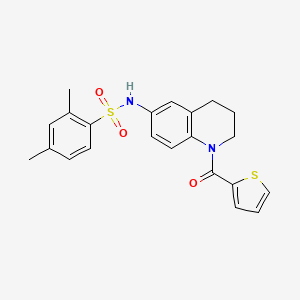
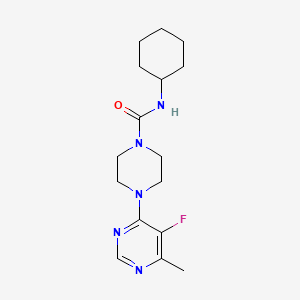
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B2730514.png)

![methyl 2-(8-(3-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2730520.png)
![methyl 4-[(E)-[1-[3-(dimethylamino)propyl]-2-(furan-2-yl)-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2730521.png)
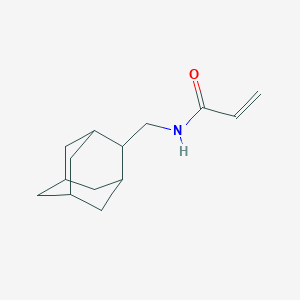
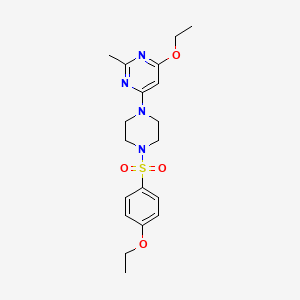
![ethyl [3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2730524.png)
![N-[2-(5-Propoxy-1H-indol-3-yl)ethyl]but-2-ynamide](/img/structure/B2730525.png)

